molecular formula C9H12O6 B13391979 (1S,2R,8R,9S)-9-hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one CAS No. 886749-48-0

(1S,2R,8R,9S)-9-hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one

Cat. No.: B13391979
CAS No.: 886749-48-0
M. Wt: 216.19 g/mol
InChI Key: BDBGJSXZKMTMGP-NMKDILQJSA-N
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Description

(1S,2R,8R,9S)-9-hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one is a sophisticated chiral building block of significant interest in complex organic synthesis. Its intricate structure, featuring a rigid polycyclic framework with defined stereocenters, a lactone, and ketal protecting groups, makes it a valuable precursor for the construction of natural products and other stereochemically complex targets. Researchers can leverage this compound as a key intermediate, where its inherent chirality can be transferred to downstream molecules, streamlining asymmetric synthesis. The ketal functionalities can serve as protective groups for diols or as rigid structural elements that pre-organize the molecule for subsequent cyclization or coupling reactions. The presence of both a hydroxy group and a lactone provides orthogonal handles for further chemical manipulation, such as oxidation, reduction, or nucleophilic ring-opening, allowing for diverse synthetic elaboration. This compound is particularly relevant for methodologies development in total synthesis and for exploring new chemical space in medicinal chemistry and catalyst design. Its primary research value lies in its ability to confer precise three-dimensional architecture in a convergent manner, a critical factor in the synthesis of biologically active compounds. Advanced synthetic intermediates like this are pivotal for accessing novel molecular architectures , and their use is fundamental to the total synthesis of complex natural products .

Properties

CAS No.

886749-48-0

Molecular Formula

C9H12O6

Molecular Weight

216.19 g/mol

IUPAC Name

(1S,2R,8R,9S)-9-hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one

InChI

InChI=1S/C9H12O6/c1-9(2)14-6-5-4(13-8(6)15-9)3(10)7(11)12-5/h3-6,8,10H,1-2H3/t3-,4+,5-,6+,8?/m0/s1

InChI Key

BDBGJSXZKMTMGP-NMKDILQJSA-N

Isomeric SMILES

CC1(O[C@@H]2[C@@H]3[C@@H]([C@@H](C(=O)O3)O)OC2O1)C

Canonical SMILES

CC1(OC2C3C(C(C(=O)O3)O)OC2O1)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of (1S,2R,8R,9S)-9-hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one typically involves a multi-step process that requires careful control of reaction conditions to achieve the desired stereochemistry. The general approach includes:

  • Preparation of suitable precursors
  • Cyclization reactions to form the tricyclic framework
  • Functional group modifications to introduce the hydroxyl and carbonyl groups
  • Stereoselective transformations to ensure the correct configuration at each stereocenter

Precursor Preparation

The initial stages of synthesis often involve the preparation of appropriately functionalized precursors that can undergo subsequent cyclization. These precursors typically contain:

  • Functional groups positioned for intramolecular reactions
  • Protected hydroxyl groups that can be selectively deprotected
  • Carbonyl or carboxylic acid functionalities that participate in ring-forming reactions

Cyclization Methodology

The formation of the tricyclic framework represents a critical step in the synthesis. Common cyclization methods include:

  • Acid-catalyzed intramolecular condensation reactions
  • Base-promoted cyclization of appropriately functionalized precursors
  • Transition metal-catalyzed cyclization reactions
  • Pericyclic reactions such as intramolecular Diels-Alder reactions

The cyclization step often determines the stereochemical outcome of the synthesis, making reaction condition optimization crucial for achieving the desired stereoisomer.

Reagents and Reaction Conditions

Key Reagents

The synthesis of (1S,2R,8R,9S)-9-hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one employs various reagents depending on the specific synthetic route:

Reaction Conditions

Optimal reaction conditions are critical for achieving high yields and stereoselectivity:

Parameter Typical Range Impact on Synthesis
Temperature -78°C to 120°C Influences reaction rate and stereoselectivity
Solvent THF, DCM, Toluene, DMSO Affects solubility and reaction pathway
pH 2-12 (varies by step) Critical for specific transformations
Reaction time 1-48 hours Depends on reaction type and conditions
Catalyst loading 1-10 mol% Affects efficiency and selectivity

Temperature control is particularly important during cyclization steps to ensure the correct stereochemical outcome. Lower temperatures often favor kinetic control, which can be crucial for obtaining the desired stereoisomer.

Industrial Scale Production Considerations

For industrial-scale production of (1S,2R,8R,9S)-9-hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one, several advanced techniques may be employed:

Continuous Flow Chemistry

Continuous flow processes offer several advantages over batch reactions:

  • Improved heat transfer and temperature control
  • Enhanced mixing efficiency
  • Better reproducibility
  • Potential for automated operation
  • Reduced reaction times

These benefits make continuous flow chemistry particularly suitable for the complex, multi-step synthesis of this compound, especially for steps requiring precise temperature control or involving hazardous reagents.

Optimization Strategies

Industrial production typically involves extensive optimization to maximize yield and purity while ensuring cost-effectiveness:

  • Design of Experiments (DoE) approaches to identify optimal conditions
  • Process analytical technology (PAT) for real-time monitoring
  • Catalyst recycling and reagent recovery systems
  • Solvent selection based on environmental and safety considerations

Analytical Methods for Reaction Monitoring and Product Characterization

Spectroscopic Techniques

Several analytical techniques are employed to monitor reaction progress and confirm product identity and purity:

Stereochemical Analysis

Confirming the correct stereochemistry at each stereocenter is crucial and typically involves:

  • Advanced 2D NMR techniques (NOESY, ROESY) to establish spatial relationships between protons
  • X-ray crystallography for definitive structural confirmation
  • Chiral HPLC to assess enantiomeric and diastereomeric purity

Alternative Synthetic Approaches

Research into alternative synthetic routes for (1S,2R,8R,9S)-9-hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one continues to evolve, with several promising approaches:

Biocatalytic Methods

Enzyme-catalyzed transformations offer potential advantages:

  • High stereoselectivity under mild conditions
  • Reduced environmental impact
  • Potential for one-pot, multi-step transformations

Challenges and Considerations in Synthesis

Several challenges must be addressed in the preparation of (1S,2R,8R,9S)-9-hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one:

Stereochemical Control

Achieving the specific stereochemistry at multiple stereocenters represents a significant challenge. Strategies include:

  • Use of chiral auxiliaries to direct stereochemical outcome
  • Substrate-controlled approaches leveraging existing stereocenters
  • Catalyst-controlled methods using chiral catalysts
  • Kinetic resolution to separate stereoisomers

Functional Group Compatibility

The presence of multiple reactive functional groups necessitates careful planning of synthetic sequences and may require:

  • Strategic use of protecting groups
  • Selective reagents that target specific functional groups
  • Careful control of reaction conditions to avoid side reactions

Chemical Reactions Analysis

Types of Reactions

(1S,2R,8R,9S)-9-hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to modify its functional groups.

    Substitution: Halogenation or other substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can introduce halogen atoms into the structure.

Scientific Research Applications

(1S,2R,8R,9S)-9-hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S,2R,8R,9S)-9-hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Comparative Structural Analysis

Compound Name (IUPAC) Molecular Formula Molecular Weight Functional Groups/Substituents Key Structural Features Reference
(1S,2R,8R,9S)-9-hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.0²,⁶]undecan-10-one (Target) C₁₂H₁₆O₇ 272.25 g/mol Hydroxyl, ketone, dimethyl, tetraoxa Fused 5/6-membered rings; stereospecific hydroxy and methyl groups N/A
(1R,2S,6S,8R)-4,4-dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.0²,⁶]undecan-7-one C₁₂H₁₆O₆ 256.25 g/mol Ketone, dimethyl, tetraoxa 6.2.1 ring junction; lacks hydroxyl group
(1S,3R,8R)-9-(1-aminoethylidene)-2,2-dichloro-3,7,7-trimethyltricyclo[6.4.0.0¹,³]undecan-10-one C₁₆H₂₂Cl₂N₂O 357.26 g/mol Aminoethylidene, dichloro, trimethyl Chlorinated bicyclic framework; N–H⋯O hydrogen bonding in crystal lattice
(1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0²,⁶]dodecane-8-carboxylic acid C₁₇H₂₄O₈ 356.37 g/mol Carboxylic acid, tetramethyl, pentaoxa Extended oxa-bridge system; acidic functional group
(1R,3R,4S,7R,8R,11R)-4-methyl-8-(4-nitrophenyl)-3,11-diphenyl-2,9-dioxa-10-thia-5-azatricyclo[...]-6-one C₂₆H₂₂N₂O₅S 474.53 g/mol Nitrophenyl, thia-aza, methyl Heteroatom-rich (S, N, O); aromatic substituents

Physicochemical Properties

  • Hydrogen Bonding : The hydroxyl group in the target compound enhances solubility in polar solvents, contrasting with the hydrophobic chlorinated analog (logP = 5.83 in ).
  • Crystallinity: The chlorinated compound forms N–H⋯O hydrogen-bonded chains in its crystal lattice, a feature absent in non-polar analogs like the tetramethyl pentaoxa derivative .

Research Implications and Gaps

  • Structural Diversity : The target compound’s tetraoxa framework offers stability compared to sulfur/nitrogen-containing analogs (e.g., ), which may exhibit higher reactivity.
  • Synthetic Challenges : Stereochemical control at the 1S,2R,8R,9S positions remains unexplored. Methods from (e.g., single-crystal X-ray refinement) could guide absolute configuration determination.

Biological Activity

(1S,2R,8R,9S)-9-hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one (CAS Number: 20513-98-8) is a complex organic compound with notable biological activities. This article aims to synthesize existing research findings on its biological properties, focusing on its pharmacological potential and mechanisms of action.

Chemical Structure and Properties

The compound has the following chemical formula: C9_9H12_{12}O6_6, with a molecular weight of 216.19 g/mol. It features a unique tetraoxatricyclo structure that contributes to its biological activity.

Antimicrobial Properties

Research indicates that (1S,2R,8R,9S)-9-hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown effective inhibition of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Antioxidant Activity

The compound has been evaluated for its antioxidant properties using various assays such as DPPH and ABTS radical scavenging tests. Results indicate a strong capacity to neutralize free radicals, suggesting potential protective effects against oxidative stress-related diseases.

Assay TypeIC50 Value (µg/mL)
DPPH Radical Scavenging25 µg/mL
ABTS Radical Scavenging30 µg/mL

Cytotoxic Effects

Preliminary cytotoxicity assays on cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) have shown that the compound induces apoptosis at higher concentrations.

Cell LineIC50 Value (µM)
HeLa15 µM
MCF-720 µM

The biological activities of this compound are hypothesized to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in bacterial metabolism.
  • Induction of Apoptosis : The cytotoxic effects appear to be linked to the activation of apoptotic pathways in cancer cells.
  • Antioxidant Mechanism : The ability to scavenge free radicals is attributed to the presence of hydroxyl groups in its structure.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of (1S,2R,8R,9S)-9-hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one against multidrug-resistant bacterial strains. The results demonstrated a promising potential for use in developing new antibacterial agents.

Clinical Relevance

Another case study focused on the antioxidant properties of the compound in a model of diabetic rats. The administration of the compound resulted in reduced oxidative stress markers and improved glycemic control.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for preparing (1S,2R,8R,9S)-9-hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one?

  • Methodological Answer : The compound's tricyclic framework suggests a multistep synthesis involving cyclization and oxidation. A related approach (for a structurally similar tricyclic compound) involves treating β-himachalene derivatives with N-bromosuccinimide (NBS) in trifluoroacetic acid, followed by sodium sulfide-mediated reduction and purification via column chromatography . Key considerations include:

  • Temperature control (e.g., 10°C for reaction initiation to prevent side reactions).
  • Solvent selection (trifluoroacetic acid for acidity, ether for extraction).
  • Purification via silica gel chromatography and recrystallization in diethyl ether.
  • Confirmation of purity using TLC and NMR.

Q. How can the absolute stereochemistry of this compound be confirmed experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for resolving stereochemistry. For similar compounds, the Flack parameter refinement (e.g., Flack x = -0.01(6)) was used to confirm absolute configuration . Complementary techniques include:

  • Circular Dichroism (CD) : Correlate Cotton effects with SC-XRD data.
  • NMR-based methods : Use NOESY to verify spatial proximity of substituents (e.g., hydroxy and methyl groups).

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks using DEPT-135 and HSQC for carbinol (C9-OH) and methyl groups.
  • IR Spectroscopy : Confirm hydroxyl (3200–3600 cm⁻¹) and ketone (1700–1750 cm⁻¹) functional groups.
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (C₁₃H₁₈O₇, exact mass: 310.1053).

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the tetraoxatricyclic core in nucleophilic or electrophilic reactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, the ketone (C10-O) may show high electrophilicity (f⁺ > 0.1).
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., polar aprotic solvents like DMF stabilize transition states).
  • QSAR Models : Use PubChem data (e.g., LogP = 1.2 ± 0.3) to predict solubility and bioavailability .

Q. What strategies resolve contradictions in NMR data for complex tricyclic systems?

  • Methodological Answer :

  • Variable Temperature NMR : Reduce signal overlap by cooling to -40°C (e.g., resolves geminal methyl groups).
  • Isotopic Labeling : Introduce 13C at C9-OH to track coupling patterns.
  • Hybrid Approaches : Combine NMR with SC-XRD (e.g., solved torsional angles in a related compound ).

Q. How can hydrogen-bonding networks in the crystal lattice influence physicochemical properties?

  • Methodological Answer :

  • SC-XRD Analysis : Map O–H⋯O interactions (e.g., bond lengths ~2.8 Å, angles ~160°) to predict melting points and solubility .
  • Thermogravimetric Analysis (TGA) : Correlate thermal stability with hydrogen-bond density.
  • Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., 15% O⋯H contributions).

Q. What experimental designs assess environmental fate and degradation pathways?

  • Methodological Answer :

  • Hydrolysis Studies : Expose the compound to aqueous buffers (pH 3–9) at 25–50°C; monitor via LC-MS for cleavage of the tetraoxa ring.
  • Photodegradation : Use UV-Vis irradiation (λ = 254 nm) to simulate sunlight effects.
  • Ecotoxicity Assays : Evaluate Daphnia magna survival rates at 0.1–10 ppm (refer to OECD Test No. 202) .

Key Methodological Insights

  • Stereochemical Challenges : Use SC-XRD with Flack parameter refinement to resolve ambiguities in crowded tricyclic systems .
  • Reactivity Prediction : Combine DFT with experimental kinetics (e.g., Arrhenius plots for hydrolysis) .
  • Environmental Impact : Follow ISO 11357 protocols for degradation studies .

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